molecular formula C22H19F3N4O6 B2696915 Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-56-2

Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No.: B2696915
CAS No.: 321385-56-2
M. Wt: 492.411
InChI Key: HDWFUMKKMNGEDS-RAWMCFOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a synthetic cyclopropane derivative featuring a unique trifunctional architecture. Its core structure includes:

  • A cyclopropane ring substituted with two carbonyl groups.
  • A hydrazine-linked 3-nitrophenylmethylene moiety.
  • A 3-(trifluoromethyl)anilino carbamoyl group.

This compound is synthesized via multi-step reactions involving hydrazine formation and cyclopropanation (as inferred from analogous procedures in and ). The nitro group enhances electron-withdrawing effects, while the trifluoromethyl substituent improves metabolic stability, making it a candidate for pharmacological applications .

Properties

IUPAC Name

ethyl 2-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O6/c1-2-35-21(32)18-16(19(30)27-14-7-4-6-13(10-14)22(23,24)25)17(18)20(31)28-26-11-12-5-3-8-15(9-12)29(33)34/h3-11,16-18H,2H2,1H3,(H,27,30)(H,28,31)/b26-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWFUMKKMNGEDS-RAWMCFOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1C(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate, identified by its CAS number 321385-56-2, is a complex organic compound with potential biological applications. This article examines its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F3N4O6C_{22}H_{19}F_{3}N_{4}O_{6} with a molar mass of 492.4 g/mol. The structure includes a cyclopropane ring, nitrophenyl moiety, and trifluoromethyl aniline, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H19F3N4O6
Molar Mass492.4 g/mol
CAS Number321385-56-2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation in animal models.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The trifluoromethyl group may enhance binding affinity to certain receptors, affecting signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : The nitrophenyl group can influence oxidative stress levels within cells.

Antitumor Activity

A study conducted on similar hydrazine derivatives showed promising results in inhibiting the growth of human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Efficacy

In vitro tests revealed that compounds with the hydrazino group exhibited significant antibacterial activity against Staphylococcus aureus and antifungal effects against Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Anti-inflammatory Research

In a rat model of induced inflammation, a related compound demonstrated a reduction in paw edema and levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Using the US-EPA CompTox Chemicals Dashboard’s Tanimoto similarity metric (threshold >0.8), structurally related compounds share key pharmacophoric features:

  • Cyclopropane core : Critical for conformational rigidity.
  • Aryl hydrazine groups : Influence binding interactions.
  • Electron-withdrawing substituents : Modulate reactivity and solubility.
Compound Name Structural Features Tanimoto Score Key Differences
Target Compound Cyclopropane, 3-NO₂-C₆H₄-CH=N-NH, 3-CF₃-C₆H₄-NH-CO 1.00 Reference compound
Ethyl 2-(3-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)acetate () Pyridine ring, 3-CF₃-C₆H₄-NH-CO 0.82 Pyridine instead of cyclopropane; no hydrazine
N-(2,6-Dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene)hydrazine () Dichloro-CF₃-phenyl, phenylethylidene hydrazine 0.78 No cyclopropane; simpler hydrazine scaffold
Ethyl 2-(3-(benzyloxy)phenyl)propanoate () Benzyloxy-phenyl, ester group 0.65 Lacks hydrazine and cyclopropane

Pharmacological Potential

  • Antimicrobial Activity : Analogous hydrazine derivatives () show moderate antibacterial activity (MIC = 8–32 µg/mL against S. aureus), suggesting the target compound may share this trait.
  • Enzyme Inhibition: The trifluoromethyl anilino group may inhibit cytochrome P450 enzymes, as seen in similar compounds ().

Limitations and Challenges

  • Synthetic Complexity : Multi-step synthesis reduces scalability compared to simpler esters (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.